molecular formula C11H13N5O B7474939 N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B7474939
M. Wt: 231.25 g/mol
InChI Key: SPVDJEYNWWNKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as kinases, that are involved in the progression of various diseases. It may also work by disrupting the function of certain cellular pathways that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain viruses and fungi, and reduce inflammation. It has also been shown to have a low toxicity profile, making it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its unique structure and properties. This compound has a high degree of selectivity and potency, making it a promising candidate for the development of targeted therapies. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for use in scientific research.

Future Directions

There are several future directions for the study of N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. One potential direction is the development of targeted therapies for various diseases, such as cancer and viral infections. Another direction is the study of the compound's mechanism of action, which may lead to the discovery of new cellular pathways and targets for drug development. Additionally, the synthesis method for this compound may be optimized to increase its availability for use in scientific research.

Synthesis Methods

The synthesis of N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves a series of chemical reactions. The starting material is 5,7-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-2-carboxylic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-cyclopropylamine and sodium azide to form the triazole ring. The resulting compound is then treated with acetic anhydride to form the final product.

Scientific Research Applications

N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential applications in various fields of medicine. It has been found to exhibit antiviral, antifungal, and anticancer activities. Studies have also shown that this compound has potential as a kinase inhibitor, making it a promising candidate for the development of targeted therapies for various diseases.

properties

IUPAC Name

N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-5-7(2)16-11(12-6)14-9(15-16)10(17)13-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVDJEYNWWNKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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